Cas no 2228212-81-3 (3-(2,6-difluoro-3-methylphenoxy)azetidine)
3-(2,6-difluoro-3-methylphenoxy)azetidine Chemical and Physical Properties
Names and Identifiers
-
- 3-(2,6-difluoro-3-methylphenoxy)azetidine
- 2228212-81-3
- EN300-1780671
-
- Inchi: 1S/C10H11F2NO/c1-6-2-3-8(11)10(9(6)12)14-7-4-13-5-7/h2-3,7,13H,4-5H2,1H3
- InChI Key: PSBZYDDBPIHFOS-UHFFFAOYSA-N
- SMILES: FC1C(C)=CC=C(C=1OC1CNC1)F
Computed Properties
- Exact Mass: 199.08087030g/mol
- Monoisotopic Mass: 199.08087030g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 21.3Ų
3-(2,6-difluoro-3-methylphenoxy)azetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1780671-0.05g |
3-(2,6-difluoro-3-methylphenoxy)azetidine |
2228212-81-3 | 0.05g |
$912.0 | 2023-09-20 | ||
| Enamine | EN300-1780671-0.1g |
3-(2,6-difluoro-3-methylphenoxy)azetidine |
2228212-81-3 | 0.1g |
$956.0 | 2023-09-20 | ||
| Enamine | EN300-1780671-0.25g |
3-(2,6-difluoro-3-methylphenoxy)azetidine |
2228212-81-3 | 0.25g |
$999.0 | 2023-09-20 | ||
| Enamine | EN300-1780671-0.5g |
3-(2,6-difluoro-3-methylphenoxy)azetidine |
2228212-81-3 | 0.5g |
$1043.0 | 2023-09-20 | ||
| Enamine | EN300-1780671-1.0g |
3-(2,6-difluoro-3-methylphenoxy)azetidine |
2228212-81-3 | 1g |
$1086.0 | 2023-05-26 | ||
| Enamine | EN300-1780671-2.5g |
3-(2,6-difluoro-3-methylphenoxy)azetidine |
2228212-81-3 | 2.5g |
$2127.0 | 2023-09-20 | ||
| Enamine | EN300-1780671-5.0g |
3-(2,6-difluoro-3-methylphenoxy)azetidine |
2228212-81-3 | 5g |
$3147.0 | 2023-05-26 | ||
| Enamine | EN300-1780671-10.0g |
3-(2,6-difluoro-3-methylphenoxy)azetidine |
2228212-81-3 | 10g |
$4667.0 | 2023-05-26 | ||
| Enamine | EN300-1780671-1g |
3-(2,6-difluoro-3-methylphenoxy)azetidine |
2228212-81-3 | 1g |
$1086.0 | 2023-09-20 | ||
| Enamine | EN300-1780671-5g |
3-(2,6-difluoro-3-methylphenoxy)azetidine |
2228212-81-3 | 5g |
$3147.0 | 2023-09-20 |
3-(2,6-difluoro-3-methylphenoxy)azetidine Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 3-(2,6-difluoro-3-methylphenoxy)azetidine
Comprehensive Overview of 3-(2,6-difluoro-3-methylphenoxy)azetidine (CAS No. 2228212-81-3)
3-(2,6-difluoro-3-methylphenoxy)azetidine (CAS No. 2228212-81-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique azetidine ring structure, which is increasingly recognized for its potential in drug discovery due to its conformational rigidity and metabolic stability. The presence of difluoro and methyl substituents on the phenyl ring further enhances its bioactivity, making it a promising candidate for various applications.
In recent years, the demand for fluorinated compounds like 3-(2,6-difluoro-3-methylphenoxy)azetidine has surged, driven by their ability to improve pharmacokinetic properties in drug development. Researchers are particularly interested in how the difluoro moiety influences binding affinity and selectivity in target proteins. This aligns with the growing trend of fluorine in medicinal chemistry, a topic frequently searched in academic and industrial circles.
The compound’s azetidine core is another focal point, as four-membered nitrogen-containing rings are gaining traction as bioisosteres for more traditional heterocycles. This shift is partly due to their ability to reduce molecular weight while maintaining potency, a key consideration in fragment-based drug design. Online discussions often highlight the challenges and opportunities of synthesizing strained ring systems, making this aspect highly relevant to current research.
From a synthetic chemistry perspective, 3-(2,6-difluoro-3-methylphenoxy)azetidine presents intriguing challenges. The introduction of the phenoxy linkage to the azetidine ring requires precise conditions to avoid side reactions. This has led to innovative approaches in C-O bond formation, a technique frequently explored in organic chemistry forums. The compound’s CAS No. 2228212-81-3 is often used as a reference in patent literature, underscoring its industrial relevance.
Environmental and sustainability concerns have also shaped interest in this compound. The fluorine atoms, while beneficial for activity, raise questions about green chemistry alternatives. Researchers are actively investigating catalytic methods to minimize waste during synthesis, a topic that resonates with broader societal trends toward sustainable pharmaceuticals.
In agrochemical applications, 3-(2,6-difluoro-3-methylphenoxy)azetidine has shown potential as a precursor for novel crop protection agents. Its structural motifs align with modern pesticide design principles, particularly in targeting resistant pest strains. This connects to popular searches about next-generation agrochemicals and low-environmental-impact pesticides.
Analytical characterization of this compound often involves advanced techniques like NMR spectroscopy and high-resolution mass spectrometry, reflecting the broader demand for structural elucidation tools in chemical research. The precise assignment of the difluoro and methyl groups’ positions is a common discussion point in spectroscopic interpretation.
As the pharmaceutical industry continues to explore underexplored heterocycles, 3-(2,6-difluoro-3-methylphenoxy)azetidine stands out as a compelling case study. Its combination of fluorine substitution, ring strain, and oxygen linkage offers a rich platform for structure-activity relationship studies, addressing the persistent search for novel bioactive scaffolds in drug discovery pipelines.
2228212-81-3 (3-(2,6-difluoro-3-methylphenoxy)azetidine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)